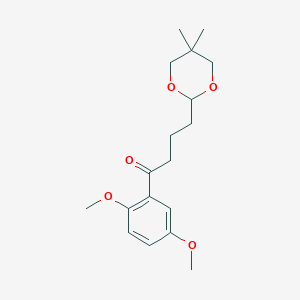

2',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2’,5’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone” is a chemical compound with the molecular formula C18H26O5 . It is used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of “2’,5’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone” consists of 18 carbon atoms, 26 hydrogen atoms, and 5 oxygen atoms . The InChI string and Canonical SMILES provide more detailed information about its structure .Physical And Chemical Properties Analysis

The molecular weight of “2’,5’-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone” is 322.4 g/mol . It has a topological polar surface area of 54 Ų and a complexity of 372 . The compound has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 7 rotatable bonds . Its exact mass and monoisotopic mass are both 322.17802393 g/mol .Applications De Recherche Scientifique

Photovoltaic Cell Applications : A study by Jørgensen and Krebs (2005) discusses the use of a compound structurally similar to 2',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone in the directional stepwise synthesis of oligophenylenevinylenes (OPVs), which were then tested as active materials in photovoltaic cells, achieving conversion efficiencies in the range of 0.5-1% (Jørgensen & Krebs, 2005).

Synthesis and Structure Analysis : Kuhn, Al-Sheikh, and Steimann (2003) reported on the synthesis and structure of a compound related to 2',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone, revealing insights into its molecular structure and potential for further chemical applications (Kuhn, Al-Sheikh, & Steimann, 2003).

Ring Opening Reactions : Šafár̆ et al. (2000) explored the ring opening reactions of a structurally similar dioxane derivative, providing insights into its chemical behavior and potential for synthesis of novel compounds (Šafár̆ et al., 2000).

Synthesis of Novel Compounds : Katritzky et al. (2005) conducted a study on the synthesis of dioxin-4-ones and pyrones using a similar dioxane derivative, highlighting its utility in creating a variety of chemical compounds (Katritzky et al., 2005).

Photochemical Additions Studies : Xiao-ming Hei et al. (2005) researched the photochemical additions of compounds similar to 2',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone, providing insights into their temperature-dependent regioselectivity and potential applications in photochemical processes (Xiao-ming Hei et al., 2005).

Propriétés

IUPAC Name |

1-(2,5-dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-18(2)11-22-17(23-12-18)7-5-6-15(19)14-10-13(20-3)8-9-16(14)21-4/h8-10,17H,5-7,11-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDWSYLABVHZKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=C(C=CC(=C2)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646020 |

Source

|

| Record name | 1-(2,5-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',5'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | |

CAS RN |

898756-11-1 |

Source

|

| Record name | 1-(2,5-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

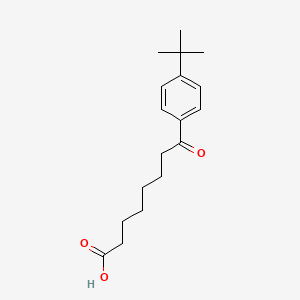

![8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1360716.png)

![4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1360717.png)

![7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360720.png)